molecular formula C8H11NO2 B2520213 5-Hydroxy-1-prop-2-ynylpiperidin-2-one CAS No. 2219371-67-0

5-Hydroxy-1-prop-2-ynylpiperidin-2-one

Cat. No. B2520213
CAS RN: 2219371-67-0
M. Wt: 153.181
InChI Key: LRXHQKLPMUTJOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidinone derivatives is a topic of interest in the search for new pharmacologically active compounds. For instance, the synthesis of racemic (5R*,6R*)-6-(3-(tert-Butyldimethylsilyloxy)prop-1-ynyl)-5-hydroxypiperidin-2-one was achieved through a multi-step process that included a Sonogashira coupling reaction and an azidolysis reaction of an epoxide ester to form a γ-lactone . This indicates that the synthesis of such compounds can be complex and requires careful selection of reactions to achieve the desired configuration and substitution pattern.

Molecular Structure Analysis

The molecular structure of piperidinone derivatives is crucial for their biological activity. The structural features of these compounds are often investigated using spectral data and, in some cases, single crystal X-ray analysis . The arrangement of substituents around the piperidinone core can significantly influence the compound's interaction with biological targets, which is essential for the design of new drugs.

Chemical Reactions Analysis

Piperidinone derivatives can undergo various chemical reactions that modify their structure and potentially their biological activity. For example, an iodine/methanol mediated rearrangement of tetraarylpiperidin-4-ones to 2-methoxy-2,4,5-triaryl-1H-pyrrole-3-ones has been described, showcasing the chemical versatility of the piperidinone scaffold . The ability to selectively modify the piperidinone core allows for the generation of diverse libraries of compounds for biological testing.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinone derivatives are important for their drug-like characteristics. Compounds such as the aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have shown high 5-HT1A receptor affinity, selectivity against other receptors, and favorable drug-like properties, including solubility, metabolic stability, and membrane permeability . These properties are critical for the potential therapeutic application of these compounds as they influence their pharmacokinetics and pharmacodynamics.

Scientific Research Applications

Synthesis and Biocatalytic Applications

5-Hydroxy-1-prop-2-ynylpiperidin-2-one serves as a versatile building block in the synthesis of potentially biologically active compounds. A noteworthy application is its use in enantioselective biocatalytic processes for synthesizing N,N-acetals and N-alkylated derivatives. This process involves (S)-hydroxynitrile lyase-mediated cyanohydrin formation followed by hydrogenation, showcasing an innovative reductive amination of the nitrile group. This methodology opens up new avenues for the preparation of compounds with potential biological activity, indicating the compound's significance in medicinal chemistry research (Vink et al., 2003).

Role in Antidepressant Drug Development

The compound has been indirectly associated with research on antidepressants beyond selective serotonin reuptake inhibitors (SSRIs). Research on 1-aryloxy-3-piperidinylpropan-2-ols, which possess dual 5-HT1A receptor antagonism and SSRI activities, highlights the exploration of new therapeutic agents in this domain. Although not directly mentioned, the structural relation suggests a potential interest in similar compounds for developing new antidepressants that target serotonin pathways more effectively (Takeuchi et al., 2003).

Advances in Metal-Organic Frameworks (MOFs)

In materials science, the derivative of this compound has been used to synthesize metal-organic polyhedra with hydrophobic outer surfaces and hydrophilic inner cores. This property facilitates the transformation of polyhedra into two-dimensional metal-organic frameworks (MOFs) in aqueous media. Such transformations are crucial for the gradual release of entrapped molecules, including drugs, demonstrating the compound's utility in drug delivery systems (Mallick et al., 2013).

Safety and Hazards

The safety information for 5-Hydroxy-1-prop-2-ynylpiperidin-2-one indicates that it has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

5-hydroxy-1-prop-2-ynylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-5-9-6-7(10)3-4-8(9)11/h1,7,10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXHQKLPMUTJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CC(CCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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